molecular formula C11H23N3 B11901322 1-(1-Methylpiperidin-4-YL)-1,4-diazepane CAS No. 202992-02-7

1-(1-Methylpiperidin-4-YL)-1,4-diazepane

Cat. No.: B11901322
CAS No.: 202992-02-7
M. Wt: 197.32 g/mol
InChI Key: OVIVIRQYUXHPLD-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-YL)-1,4-diazepane is a heterocyclic compound that features both piperidine and diazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-4-YL)-1,4-diazepane typically involves the reaction of 1-methylpiperidine with 1,4-diazepane under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 1-methylpiperidine, followed by nucleophilic substitution with 1,4-diazepane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-YL)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

1-(1-Methylpiperidin-4-YL)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-YL)-1,4-diazepane involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methylpiperidin-4-YL)-1,4-diazepane is unique due to its dual ring structure, which imparts specific chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

202992-02-7

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)-1,4-diazepane

InChI

InChI=1S/C11H23N3/c1-13-8-3-11(4-9-13)14-7-2-5-12-6-10-14/h11-12H,2-10H2,1H3

InChI Key

OVIVIRQYUXHPLD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CCCNCC2

Origin of Product

United States

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